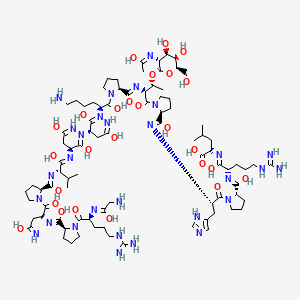
Formaecin 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formaecin 1 is a natural product found in Myrmica and Myrmecia gulosa with data available.
Aplicaciones Científicas De Investigación
Antibacterial Properties and Peptide Design
Formaecin 1, an antibacterial glycopeptide of insect origin, has been a subject of interest in scientific research due to its antibacterial activities. A study by Kaur, Pandey, and Salunke (2006) explored the design of a nonglycosylated analog of Formaecin 1, demonstrating similar antibacterial activities against Escherichia coli and Salmonella strains as the native glycopeptide. This research underscores the potential for designing functionally equivalent nonglycosylated analogs of native glycosylated antibacterial peptides (Kaur, Pandey, & Salunke, 2006).
Role in Antibacterial Activity and Protein Interaction
Markossian, Zamyatnin, and Kurganov (2004) reviewed the properties of a family of antibacterial proline-rich oligopeptides, including Formaecin, derived from insects. These peptides exhibit a role in suppressing bacterial metabolism through interaction with heat shock protein DnaK. The non-toxic nature of these peptides to human and animal cells suggests potential use as novel antibiotic drugs (Markossian, Zamyatnin, & Kurganov, 2004).
Emerging Applications and Functional Role
Further research by Chikindas, Weeks, Drider, Chistyakov, and Dicks (2018) into bacteriocins, which include peptides like Formaecin, highlights their traditional use as food preservatives and emerging applications in areas like novel carrier molecules and cancer treatment. This study emphasizes the broadening scope of applications for antimicrobial peptides like Formaecin (Chikindas et al., 2018).
Structural and Functional Insights
Otvos Jr. (2002) provides insights into the structure and function of short, proline-rich antibacterial peptides, including Formaecin. These peptides, initially isolated from insects, show promise in treating mammalian infections due to their ability to inactivate intracellular biopolymers in bacteria without harming the cell membrane. This research indicates a deeper understanding of the structure-function relationship of Formaecin and related peptides (Otvos Jr., 2002).
Propiedades
Nombre del producto |
Formaecin 1 |
|---|---|
Bioactividad |
Antibacterial |
Secuencia |
GRPNPVNNKPTPHPRL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



